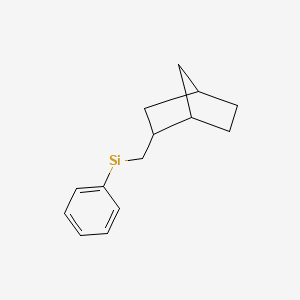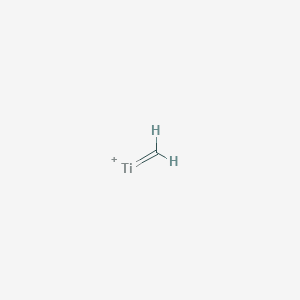
Methylidenetitanium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylidenetitanium(1+) can be synthesized through various methods. One common approach involves the one-electron oxidation of a titanium methyl complex followed by deprotonation or hydrogen atom abstraction using an aryloxyl radical . Another method includes the radical coupling or oxidation of a titanium(III) dimethyl precursor, which then undergoes thermal extrusion of methane to form the methylidene compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methylidenetitanium(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different titanium species.
Reduction: Reduction reactions can convert the methylidene group to other functional groups.
Substitution: The titanium-carbon bond can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with methylidenetitanium(1+) include aryloxyl radicals, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving methylidenetitanium(1+) depend on the specific reagents and conditions used. For example, oxidation reactions may yield different titanium oxides, while substitution reactions can produce a variety of organometallic compounds .
Scientific Research Applications
Methylidenetitanium(1+) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations due to its unique reactivity.
Material Science:
Biomedical Research:
Mechanism of Action
The mechanism of action of methylidenetitanium(1+) involves its ability to form strong titanium-carbon bonds, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the compound may facilitate the formation or breaking of chemical bonds through its reactive titanium center .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methylidenetitanium(1+) include other titanium methylidene complexes and organotitanium compounds. Examples include:
- Titanium dimethyl complexes
- Titanium alkylidene complexes
Uniqueness
Methylidenetitanium(1+) is unique due to its specific titanium-carbon double bond, which imparts distinct reactivity and bonding properties. This makes it a valuable compound for studying fundamental aspects of organometallic chemistry and exploring new applications in various fields .
Properties
CAS No. |
117939-09-0 |
|---|---|
Molecular Formula |
CH2Ti+ |
Molecular Weight |
61.894 g/mol |
IUPAC Name |
methylidenetitanium(1+) |
InChI |
InChI=1S/CH2.Ti/h1H2;/q;+1 |
InChI Key |
DOECDHJGCCQAIB-UHFFFAOYSA-N |
Canonical SMILES |
C=[Ti+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


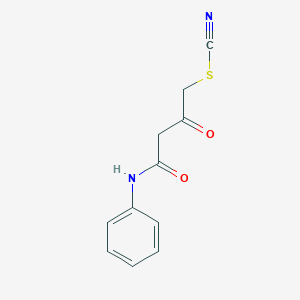
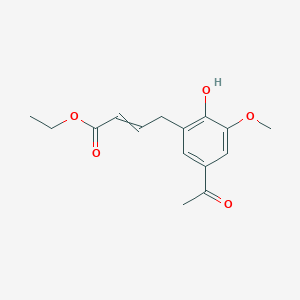
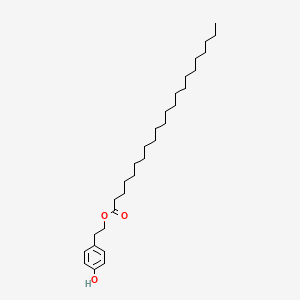
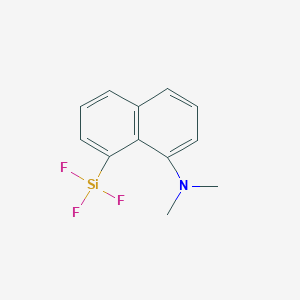
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
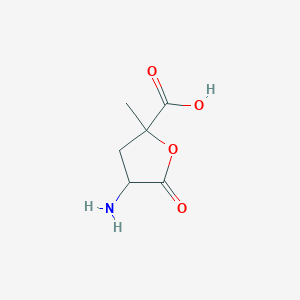
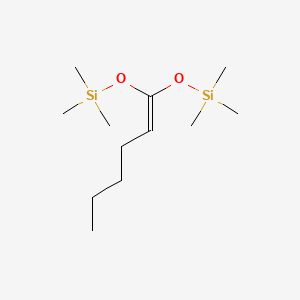
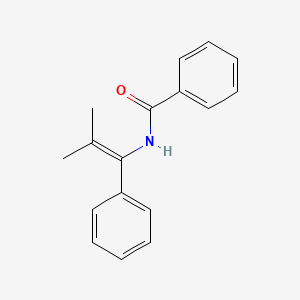
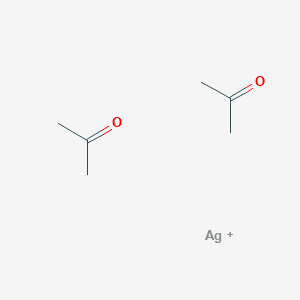
![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)
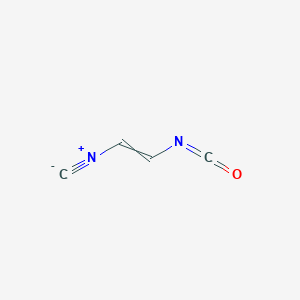
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)
![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)
